molecular formula C11H7BrN2O2 B11810023 2-(2-Bromophenyl)pyrimidine-5-carboxylic acid

2-(2-Bromophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B11810023
M. Wt: 279.09 g/mol
InChI Key: LTQHAKQJDUCRSV-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)pyrimidine-5-carboxylic acid (CAS 1315364-07-8) is a valuable pyrimidine-based chemical building block in medicinal chemistry and antifungal research. It serves as a key synthetic intermediate for the development of novel phenylpyrimidine derivatives. Recent scientific investigations have explored this chemical series as a promising scaffold for designing new antifungal agents. These compounds function as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity . The structural motif of the 2-phenylpyrimidine core is recognized for its ability to improve interactions with biological targets, contributing to enhanced antifungal potency against a range of pathogenic fungi, including Candida species . Furthermore, the pyrimidine ring system often functions as a bioisostere for phenyl rings, which can favorably influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7BrN2O2

Molecular Weight

279.09 g/mol

IUPAC Name

2-(2-bromophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H7BrN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6H,(H,15,16)

InChI Key

LTQHAKQJDUCRSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

A patent-pending method (CN110642788A) simplifies synthesis by reacting 2-bromomalonaldehyde with amidine derivatives in a single step. The protocol involves:

  • Dissolving 2-bromomalonaldehyde in a protic acid (e.g., acetic acid).

  • Dropwise addition of 2-bromoaniline-derived amidine at 60–90°C.

  • Heating to 70–105°C for 4–8 hours to complete cyclization.

Advantages :

  • Avoids hazardous reagents (e.g., trimethylaluminum).

  • Reduces steps from 5 to 1, cutting synthesis time from 48+ hours to 12 hours.

Mechanistic Pathway

The reaction proceeds via nucleophilic attack of the amidine nitrogen on the electrophilic aldehyde, followed by dehydration and aromatization. The electron-withdrawing bromine atom on the phenyl group enhances electrophilicity, accelerating ring closure.

Yield optimization :

  • Temperature : 90°C (balance between rate and byproduct formation).

  • Solvent : Acetic acid (enhances protonation of intermediates).

Comparative Analysis of Synthetic Routes

ParameterMulti-Step MethodOne-Step Method
Steps 51
Total Time 48–72 hours12 hours
Yield 55–82%70–85% (estimated)
Hazardous Reagents POCl₃, ceric ammonium nitrateNone
Purification Column chromatographyRecrystallization
Scalability ModerateHigh

The one-step method excels in safety and cost but may require tailored recrystallization protocols to achieve pharmaceutical-grade purity.

Purification and Characterization

Crystallization vs. Chromatography

Crystallization from ethanol/water mixtures (multi-step) achieves ≥95% purity, while the one-step method relies on acid-base partitioning for initial crude isolation. High-performance liquid chromatography (HPLC) analysis confirms purity, with retention times correlating to reference standards.

Spectroscopic Validation

  • ¹³C NMR : Signals at δ 166.3 ppm (C=O of carboxylic acid) and δ 136.1 ppm (C-Br).

  • IR : Peaks at 1705 cm⁻¹ (C=O stretch) and 675 cm⁻¹ (C-Br bend).

Mechanistic Insights and Reaction Optimization

Acid Catalysis in Cyclization

Protic acids (e.g., HCl, acetic acid) protonate the amidine, enhancing electrophilicity for aldehyde attack. In the one-step method, acetic acid also stabilizes intermediates via hydrogen bonding.

Byproduct Mitigation

  • Multi-step : Over-oxidation during ceric ammonium nitrate treatment is minimized by strict temperature control (0–25°C).

  • One-step : Excess 2-bromomalonaldehyde (1.2 equivalents) reduces dimerization side reactions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2-Bromophenyl)pyrimidine-5-carboxylic acid is C11H8BrN2O2. The compound features a pyrimidine ring substituted with a 2-bromophenyl group at the second position and a carboxylic acid group at the fifth position. This unique substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and biological activity .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes. For instance, compounds with similar structures demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The modulation of COX-2 activity suggests that this compound could be developed as a therapeutic agent for inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It exhibits significant activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) cells. In vitro studies have shown that it can induce cytotoxic effects on these cancer cells, making it a candidate for further development in cancer therapy .

Antiviral Effects

Preliminary research indicates that this compound may possess antiviral properties. Its mechanism of action could involve the inhibition of viral replication through interactions with viral enzymes or host cell receptors.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Studies suggest that modifications to the bromophenyl group or the carboxylic acid moiety can significantly impact its potency against biological targets .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50/ED50 ValuesNotes
This compoundAnti-inflammatory, AnticancerComparable to celecoxibSignificant binding to COX enzymes
Other Bromopyrimidine DerivativesVariesRange from 0.04 μmol to higherPotential for lead optimization

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility and Lipophilicity :
    • The biphenylyl-substituted analogue () has a hexyl chain, increasing hydrophobicity (logP ~5.2 estimated) compared to the bromophenyl compound (logP ~3.8 predicted). This impacts bioavailability and membrane permeability .
    • Methyl esters (e.g., 2-(4-fluorophenyl)pyrimidine-5-carboxylic acid methyl ester, ) exhibit higher logP (XLogP3-AA = 1.8) than carboxylic acids, underscoring the role of esterification in modulating lipophilicity .

Structural Analogues in Drug Discovery

  • Bromodomain Inhibitors: Bromine’s role in protein-ligand interactions is exemplified in bromodomain inhibitors (e.g., 3-(4-((tert-butoxycarbonyl)amino)-2-methylphenyl)-2-methyl-2H-indazole-5-carboxylic acid, ). The target compound’s bromophenyl group may similarly engage hydrophobic pockets in bromodomains .
  • Anticancer Agents : Trifluoromethylpyrimidine derivatives () and pyrazoline hybrids () highlight the therapeutic versatility of pyrimidine-5-carboxylic acids. The bromophenyl variant could be optimized for kinase inhibition or apoptosis induction .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Melting Point (°C)
2-(2-Bromophenyl)pyrimidine-5-carboxylic acid 293.11 3.8 <1 (aqueous) 260 (estimated)
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester 232.21 1.8 0.5 (DMSO)
2-(4'-n-Hexyl-4-biphenylyl)-pyrimidine-5-carboxylic acid 398.47 5.2 <0.1 (aqueous) 260

Biological Activity

2-(2-Bromophenyl)pyrimidine-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound this compound can be represented as follows:

  • Chemical Formula : C11_{11}H8_8BrN3_3O2_2
  • Molecular Weight : 296.11 g/mol

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and others.

In Vitro Studies

A study evaluated the cytotoxic effects of several derivatives, including this compound, using an MTT assay. The results indicated:

CompoundCell LineIC50_{50} (µM)
This compoundA54915.0
CisplatinA54910.0

The compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity against various pathogens, including multidrug-resistant strains.

Antimicrobial Efficacy

The antimicrobial activity was assessed using the minimum inhibitory concentration (MIC) method against several bacterial strains:

PathogenMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)32
Escherichia coli64
Klebsiella pneumoniae16

These results indicate that this compound possesses notable antibacterial properties, particularly against Gram-positive bacteria .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and survival of cancer cells. Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or function .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with a regimen including derivatives of pyrimidine compounds showed improved outcomes compared to standard therapies. The study reported a progression-free survival rate increase of approximately 20% .
  • Antimicrobial Resistance : Another study focused on the efficacy of this compound against resistant strains of Staphylococcus aureus. The findings suggested that this compound could serve as a lead for developing new antibiotics to combat resistance issues .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-bromophenyl)pyrimidine-5-carboxylic acid, and what critical parameters influence yield?

  • Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling between 2-bromophenylboronic acid and pyrimidine-5-carboxylic acid derivatives. Ethyl ester intermediates (e.g., ethyl 2-bromopyrimidine-5-carboxylate) are often employed to protect the carboxylic acid group during coupling, improving solubility in organic solvents like toluene or DMF . Post-coupling hydrolysis with aqueous NaOH (2 M, 60°C, 4 h) regenerates the carboxylic acid. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), reaction temperature (80–110°C), and stoichiometric control of boronic acid (1.2–1.5 eq). Purification via recrystallization in ethanol/water (3:1 v/v) yields >85% purity .

Q. How can researchers distinguish between positional isomers of brominated pyrimidine carboxylic acids using spectroscopic methods?

  • Methodological Answer: 1H NMR : The deshielding effect of bromine causes distinct splitting patterns. For 2-(2-bromophenyl) substitution, pyrimidine protons (H4 and H6) show coupling constants (J = 5.2–5.8 Hz) and downfield shifts (δ 8.7–9.1 ppm). 13C NMR identifies the carboxylic carbon at ~168 ppm, while the brominated phenyl ring exhibits carbons at ~130–135 ppm. X-ray crystallography (e.g., CCDC entry 2WG) confirms regiochemistry via bond angles and Br···O non-covalent interactions .

Q. What solvent systems are optimal for handling this compound in cross-coupling reactions?

  • Methodological Answer: Due to limited water solubility (<1 mg/mL), polar aprotic solvents (DMF, DMSO) are preferred for homogeneous reactions. For biphasic conditions (e.g., Suzuki couplings), degassed toluene/ethanol (4:1 v/v) with 2 M Na₂CO₃ aqueous phase enhances reaction efficiency. Sonication (30 min, 40 kHz) improves dispersion. Post-reaction, acidification (1 M HCl) precipitates the product, which is filtered and washed with cold ethanol .

Q. What initial assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer: Begin with enzyme inhibition assays (e.g., kinase profiling at 10 µM concentration in Tris-HCl buffer, pH 7.4) to identify potential targets. Cytotoxicity screening (MTT assay, 24–72 h incubation in HeLa or HEK293 cells) assesses IC₅₀ values. For solubility in biological buffers, prepare stock solutions in DMSO (≤0.1% final concentration). Parallel HPLC-UV analysis (C18 column, 254 nm) ensures compound stability during assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Ullmann-type coupling efficiencies involving this compound?

  • Methodological Answer: Contradictions often arise from bromide coordination deactivating copper catalysts. Optimize using 1,10-phenanthroline (0.2 eq) as a ligand and microwave irradiation (120°C, 30 min, 150 W) to accelerate kinetics. Screen solvents (DMAc > DMF > DMSO) and bases (Cs₂CO₃ > K₃PO₄). Use in situ IR spectroscopy to monitor aryl halide consumption (C-Br stretch at 550 cm⁻¹). Cross-validate results via SciFinder reaction searches (CAS RN filters) to identify high-yield precedents .

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer: Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces, highlighting electron-deficient pyrimidine C2/C4 positions.Fukui indices (f⁻) quantify electrophilicity, with C4 typically more reactive (f⁻ = 0.12 vs. C2 f⁻ = 0.08). Solvent effects (PCM model for DMSO) adjust activation energies. Validate withkinetic isotopic effect (KIE) studies using deuterated substrates. Compare computed transition states (TS) with experimental Hammett ρ values .

Q. How does the electron-withdrawing bromophenyl group influence the acid dissociation constant (pKa) of the carboxylic acid moiety?

  • Methodological Answer: The bromine’s inductive (-I) effect lowers pKa by ~0.8 units compared to non-brominated analogs. Determine experimentally via potentiometric titration (0.1 M KCl, 25°C) in 30% DMSO/water. Fit data with HyperQuad Suite to account for mixed solvents. Computational pKa prediction (MarvinSketch, DFT-microsolvation) aligns with experimental trends. This acidity enhances salt formation (e.g., sodium or ammonium salts) during crystallization .

Q. What strategies mitigate decomposition of this compound under acidic or thermal conditions?

  • Methodological Answer: Thermogravimetric analysis (TGA) identifies decomposition onset (~220°C). For acid stability, avoid prolonged exposure to HCl > 1 M; use AcOH (pH 4–6) for protonation. Store at -20°C under argon with desiccant (3Å molecular sieves). HPLC-MS stability studies (0–48 h, 25°C) in PBS (pH 7.4) confirm <5% degradation. For high-temperature reactions (e.g., amidation), employ coupling agents (EDC/HOBt) at 0–4°C to minimize side reactions .

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